N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide
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Overview
Description
N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide is a compound that combines the structural features of benzimidazole and naphthalene Benzimidazole is a heterocyclic aromatic organic compound, while naphthalene is a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide typically involves the condensation of 2-aminobenzimidazole with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid, halogens (chlorine, bromine) with catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety may yield benzimidazole N-oxides, while nitration of the naphthalene ring could produce nitro-naphthalene derivatives .
Scientific Research Applications
N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has potential as a fluorescent probe due to its aromatic structure, which can be utilized in bioimaging and diagnostic applications.
Medicine: Benzimidazole derivatives are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other benzimidazole derivatives. These interactions may involve binding to DNA or proteins, inhibiting enzyme activity, or disrupting cellular processes. The specific pathways and targets would depend on the particular application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar pharmacological properties.
Naphthalene-1-carboxamide: Lacks the benzimidazole moiety but shares the naphthalene core.
2-Aminobenzimidazole: A precursor in the synthesis of N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide.
Uniqueness
This compound is unique due to its combined structural features of benzimidazole and naphthalene. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
24363-93-7 |
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Molecular Formula |
C18H13N3O |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H13N3O/c22-17(14-9-5-7-12-6-1-2-8-13(12)14)21-18-19-15-10-3-4-11-16(15)20-18/h1-11H,(H2,19,20,21,22) |
InChI Key |
OAEVJRRNGZZMHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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